1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one
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Overview
Description
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one is an organic compound that features a benzyloxy group and a bromine atom attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one typically involves the bromination of 4-benzyloxyacetophenone. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of benzyloxybenzoic acids.
Reduction: Formation of benzyloxyphenylethanols.
Scientific Research Applications
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzyloxy group enhances its binding affinity to the target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a bromine atom.
1-(4-(Benzyloxy)-2-iodophenyl)ethan-1-one: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in applications requiring specific halogen interactions .
Properties
Molecular Formula |
C15H13BrO2 |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(2-bromo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
IHIKLBBZQHRUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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